N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine
Description
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-7-2-4-8(5-3-7)9-6-16-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGAXVHTLHPERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401103645 | |
| Record name | 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7120-04-9 | |
| Record name | 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategies and Key Challenges
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine revolves around two primary objectives: (1) constructing the thiazole ring system and (2) introducing the guanidine functional group. Challenges include avoiding side reactions such as over-alkylation, managing the reactivity of intermediates, and achieving high yields while maintaining scalability.
Thiazole Ring Formation: Core Methodologies
Hantzsch Thiazole Synthesis
The Hantzsch reaction is the most widely employed method for thiazole synthesis. For this compound, the protocol involves:
- Reacting 4-methylacetophenone-derived α-haloketone with a thiourea precursor.
- Cyclocondensation under acidic or basic conditions to form the thiazole ring.
Representative Reaction:
$$
\text{4-Methylacetophenone} \xrightarrow[\text{Halogenation}]{X2} \alpha\text{-Haloketone} \xrightarrow[\text{Thiourea}]{NH2CSNH_2} \text{Thiazole Intermediate}
$$
Key Parameters:
- Solvent: Ethanol or dimethylformamide (DMF).
- Temperature: 80–100°C.
- Catalyst: Pyridine or triethylamine to neutralize HX byproducts.
Table 1: Optimization of Hantzsch Reaction Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Time | 4–6 hours | 65–75 | ≥95 |
| Molar Ratio (Ketone:Thiourea) | 1:1.2 | 70 | 93 |
| Solvent (DMF vs. EtOH) | DMF | 75 | 97 |
Alternative Thiazole Syntheses
Cyclodehydration of Thioamides
Thioamides derived from 4-methylbenzamide can undergo cyclodehydration with phosphorus oxychloride (POCl₃) to form the thiazole ring. This method offers higher regioselectivity but requires stringent moisture control.
Equation:
$$
\text{Thioamide} + \text{POCl}3 \xrightarrow{\Delta} \text{Thiazole} + \text{HCl} + \text{PO}2Cl
$$
Metal-Catalyzed Cross-Couplings
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable the introduction of the 4-methylphenyl group post-thiazole formation. This modular approach is advantageous for late-stage diversification but increases cost and complexity.
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Considerations
Solvent Recovery Systems
Recycling DMF via vacuum distillation reduces costs and environmental impact.
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times from hours to minutes, improving throughput.
Emerging Methodologies
Enzymatic Guanidinylation
Recent studies explore transglutaminase enzymes to catalyze guanidine group transfer, enabling aqueous-phase reactions at ambient temperatures. Preliminary yields: 40–50%.
Photoredox Catalysis
Visible-light-mediated C–N bond formation shows promise for late-stage functionalization, though scalability remains unproven.
Chemical Reactions Analysis
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or other reduced derivatives .
Scientific Research Applications
Antimicrobial Activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine has demonstrated significant antimicrobial properties against a range of microorganisms. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Summary of Antimicrobial Activity
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate inhibition | |
| Streptococcus pyogenes | Significant antibacterial effects |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases.
Table 2: Summary of Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Caspase activation |
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes crucial for bacterial DNA replication and cell division.
Table 3: Enzyme Inhibition Data
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| DNA Gyrase | Competitive inhibition | |
| Topoisomerase IV | Non-competitive inhibition |
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiazole derivatives, including this compound, revealing significant effectiveness against resistant bacterial strains.
Cytotoxicity in Cancer Cells
Research demonstrated that this compound induced apoptosis in A549 cells through caspase activation pathways.
Molecular Docking Studies
Computational docking studies indicated that this compound binds effectively to target proteins involved in cancer progression and microbial resistance.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine involves its interaction with molecular targets and pathways. It is known to enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . This mechanism is particularly relevant in the treatment of muscle weakness and fatigue associated with the myasthenic syndrome of Eaton-Lambert .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Thiazole-Guanidine Family
Compound 3e : 3-(4-{5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₂₅H₁₇FN₄O₂S₂
- Key Features : Sulfonyl, indolyl, and pyrrolopyridine substituents.
- Melting Point : 257–258°C (higher than typical guanidine derivatives).
- Bioactivity: Not explicitly stated, but sulfonyl groups often enhance metabolic stability .
Famotidine Impurity (MM0029.16-0025) : 2-[4-[2-(3-Methyl-1,1-dioxo-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine
- Key Features : Thiatriazin and sulfanylmethyl groups.
- Relevance : Highlights the impact of additional sulfonyl and heterocyclic moieties on compound stability and synthesis pathways .
Compound 6a : N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Key Features: Acetamide and phenol substituents.
- Bioactivity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM). The absence of a guanidine group in 6a reduces hydrogen-bonding capacity compared to the main compound .
Celecoxib-Based Thiazolidinone Derivatives
Compounds 2a–2e : N-(3-Substituted-4-oxo-1,3-thiazolidine-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Thiadiazole Derivatives
Comparative Analysis Table
Key Research Findings
Sulfonyl and trifluoromethyl groups (e.g., in 3e and 2a) enhance metabolic stability but reduce solubility .
Physicochemical Properties :
- The main compound’s logP (2.88) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Thiadiazole derivatives () with aromatic substituents may exhibit higher logP values, affecting bioavailability .
Biological Activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on various research findings.
Chemical Structure and Properties
This compound features a thiazole ring and a guanidine moiety, which contribute to its biological activity. The thiazole ring is known for its reactivity and ability to interact with various biological targets, while the guanidine group enhances the compound's binding affinity through hydrogen bonding and electrostatic interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring can modulate enzymatic activities, leading to various biological effects. The guanidine moiety may interact with nucleophilic sites on proteins or nucleic acids, potentially influencing cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance antimicrobial efficacy.
Table 1: Summary of Antimicrobial Activity
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate inhibition | |
| Streptococcus pyogenes | Significant antibacterial effects |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring enhances its potency.
Table 2: Summary of Anticancer Activity
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. These include:
- DNA Gyrase : Essential for bacterial DNA replication.
- Topoisomerase IV : Plays a crucial role in bacterial cell division.
Table 3: Enzyme Inhibition Data
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of various thiazole derivatives, including this compound, revealing significant activity against multiple strains of bacteria including resistant strains .
- Cytotoxicity in Cancer Cells : Another study focused on the anticancer properties of this compound, demonstrating that it induced apoptosis in A549 cells through the activation of caspases, suggesting a potential mechanism for its anticancer effects .
- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to target proteins involved in cancer progression and microbial resistance, further supporting its therapeutic potential .
Q & A
Basic: What are the key synthetic challenges in preparing N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine, and how can they be addressed methodologically?
Answer:
The synthesis involves coupling a thiazole precursor with a guanidine moiety, requiring precise control of reaction conditions. Common challenges include:
- Low yield due to steric hindrance from the 4-methylphenyl group. Optimize solvent polarity (e.g., DMF or THF) and reaction time .
- Byproduct formation during guanidine functionalization. Purification via column chromatography or recrystallization in ethanol/water mixtures is recommended .
- Thiazole ring instability under acidic conditions . Use inert atmospheres (N₂/Ar) and monitor pH during guanidine incorporation .
Validate purity using HPLC-MS and ¹H/¹³C NMR to confirm structural integrity .
Advanced: How can computational modeling resolve contradictory data in the compound’s biological target interactions?
Answer:
Contradictory activity data (e.g., COX-1 vs. COX-2 inhibition) may arise from off-target binding or assay variability. Methodological approaches include:
- Molecular docking (AutoDock Vina, Schrödinger) to predict binding poses with enzyme active sites. Compare results across multiple conformers .
- Molecular Dynamics (MD) simulations (GROMACS) to assess binding stability over time, identifying key residues (e.g., hydrophobic pockets in COX enzymes) .
- Free-energy perturbation (FEP) calculations to quantify binding affinity differences between isoforms .
Validate predictions with mutagenesis studies or radioligand binding assays .
Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Answer:
- High-Resolution Mass Spectrometry (HR-MS) confirms molecular integrity post-synthesis .
- pH-dependent stability assays (e.g., incubate in PBS at pH 7.4 and 37°C for 24–72 hours) with LC-MS monitoring to detect degradation products .
- Thermogravimetric Analysis (TGA) assesses thermal stability, critical for storage conditions .
- Solid-state NMR identifies polymorphic forms that may affect bioavailability .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?
Answer:
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors .
- Spill Management: Neutralize with sand or vermiculite; avoid water to prevent dispersion .
- First Aid: Immediate rinsing with water for eye/skin exposure; seek medical evaluation for persistent symptoms .
Advanced: How can crystallographic data resolve discrepancies in the compound’s reported tautomeric forms?
Answer:
- Single-crystal X-ray diffraction (SHELX suite) determines tautomeric preferences (e.g., guanidine vs. imino forms) .
- Hirshfeld surface analysis identifies hydrogen-bonding patterns stabilizing specific tautomers .
- DFT calculations (Gaussian) compare energy minima of tautomers, correlating with experimental data .
Publish CIF files in the Cambridge Structural Database for peer validation .
Basic: What in vitro assays are recommended for preliminary evaluation of its antimicrobial activity?
Answer:
- Broth microdilution assay (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics to assess bacteriostatic vs. bactericidal effects .
- Resazurin-based viability assays for rapid screening .
Compare with structural analogs (e.g., N-(4-methylphenyl)-1,3-thiazol-2-amide) to establish SAR .
Advanced: How can metabolomics identify off-target effects in mammalian cells?
Answer:
- Untargeted LC-HRMS metabolomics (Q-TOF instruments) to profile cellular metabolite changes post-treatment .
- Pathway analysis (MetaboAnalyst) identifies disrupted pathways (e.g., TCA cycle, lipid metabolism) .
- Isotope tracing (¹³C-glucose) validates metabolic flux alterations .
Cross-reference with transcriptomic data to distinguish direct vs. compensatory effects .
Basic: What solvent systems are optimal for solubility screening?
Answer:
- DMSO stock solutions (10 mM) for initial assays; dilute in PBS or cell culture media ≤1% v/v .
- Co-solvency approach (e.g., PEG-400/water) for in vivo studies to enhance bioavailability .
- LogP determination (shake-flask method) guides solvent selection .
Advanced: What strategies mitigate batch-to-batch variability in biological activity data?
Answer:
- Strict QC protocols: Ensure ≥95% purity via orthogonal methods (HPLC, NMR) .
- Standardized assay conditions: Use internal controls (e.g., reference inhibitors) and replicate across cell lines .
- Lyophilized storage to prevent hydrolytic degradation .
Report data with error bars (SEM) and statistical significance (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
